molecular formula C11H6BrNO2 B8532788 2-(2-Bromoacetyl)benzofuran-5-carbonitrile

2-(2-Bromoacetyl)benzofuran-5-carbonitrile

Cat. No.: B8532788
M. Wt: 264.07 g/mol
InChI Key: AZASUXLDHBRIKX-UHFFFAOYSA-N
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Description

2-(2-Bromoacetyl)benzofuran-5-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a benzofuran ring fused with a carbonitrile group and a bromoacetyl substituent, making it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile typically involves the bromination of 2-acetylbenzofuran. This can be achieved by reacting 2-acetylbenzofuran with bromine in solvents such as dioxane/ether or carbon disulfide. The reaction proceeds under mild conditions and yields the desired bromoacetyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using appropriate solvents and brominating agents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoacetyl)benzofuran-5-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles, such as amines, to form new derivatives.

    Reduction Reactions: The compound can be reduced using reagents like sodium borohydride to yield corresponding alcohols.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium acetate or aromatic amines are commonly used under mild conditions.

    Reduction: Sodium borohydride in methanol is a typical reducing agent.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.

Major Products Formed

Scientific Research Applications

2-(2-Bromoacetyl)benzofuran-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoacetylbenzofuran
  • 2-Bromoacetyl-5-chloro-3-methylbenzofuran
  • 2-Bromoacetyl-5-nitrofuran

Uniqueness

2-(2-Bromoacetyl)benzofuran-5-carbonitrile is unique due to its combination of a benzofuran ring with a carbonitrile and bromoacetyl group. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H6BrNO2

Molecular Weight

264.07 g/mol

IUPAC Name

2-(2-bromoacetyl)-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C11H6BrNO2/c12-5-9(14)11-4-8-3-7(6-13)1-2-10(8)15-11/h1-4H,5H2

InChI Key

AZASUXLDHBRIKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(O2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.0 g of 2-acetyl-5-benzofurancarbonitrile was dissolved in 300 ml of dichloromethane. With stirring at a temperature of -10° C., 30 ml of dichloromethane solution containing 18.2 g of bromine was added dropwise to the above solution. After gradually warming up to ice-cold temperature, the resulting reaction solution was mixed with chloroform and washed with 10% sodium thiosulfate aqueous solution. After drying the organic layer and subsequent concentration to dryness, the resulting residue was recrystallized from a benzene/n-hexane mixture to obtain 21.0 g of 2-(2-bromo-1-oxoethyl)-5-benzofurancarbonitrile in the form of colorless crystals.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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